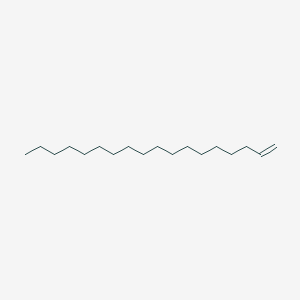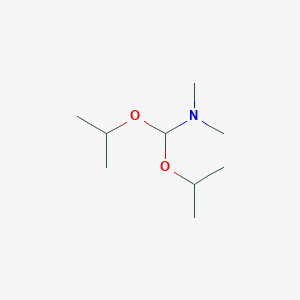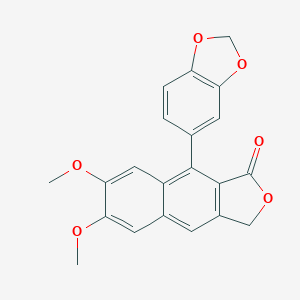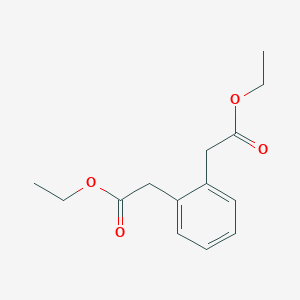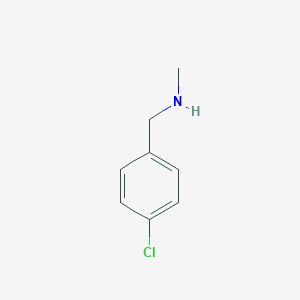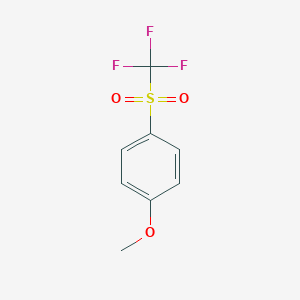![molecular formula C17H23NO B091609 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- CAS No. 19343-22-7](/img/structure/B91609.png)
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-, also known as NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. NAP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Wirkmechanismus
The mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is not fully understood, but it is believed to act on a variety of targets in the body. 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to modulate the activity of a variety of enzymes and ion channels.
Biochemische Und Physiologische Effekte
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have a variety of biochemical and physiological effects. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is its relative ease of synthesis and availability. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been extensively studied and its effects are well characterized. However, one limitation of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is that it may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target.
Zukünftige Richtungen
There are many potential future directions for research on 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. For example, further studies could be carried out to elucidate the exact mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. Additionally, studies could be conducted to investigate the potential therapeutic applications of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in a variety of disease states. Finally, research could be carried out to develop more potent and selective 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- analogs that may have even greater therapeutic potential.
Synthesemethoden
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- can be synthesized using a variety of methods, including the reduction of 1-nitro-2-naphthol with sodium borohydride and the reaction of 2-naphthol with isopropylamine and formaldehyde. The synthesis of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been the subject of extensive scientific research due to its potential applications in a variety of fields. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
19343-22-7 |
|---|---|
Produktname |
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- |
Molekularformel |
C17H23NO |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
4-naphthalen-1-yl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO/c1-13(2)18-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
InChI-Schlüssel |
WHZVFNNTTPVXIX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
Synonyme |
α-[(Isopropylamino)methyl]-1-naphthalene-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



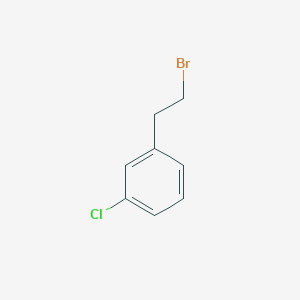
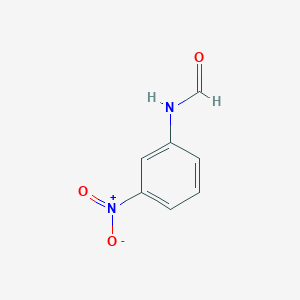
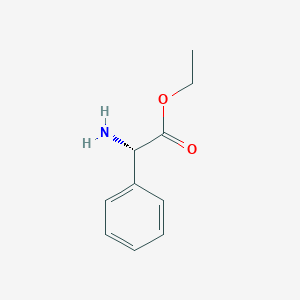
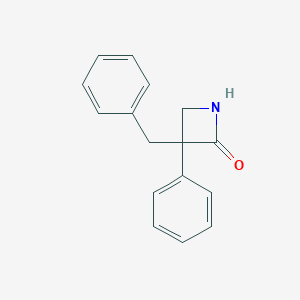
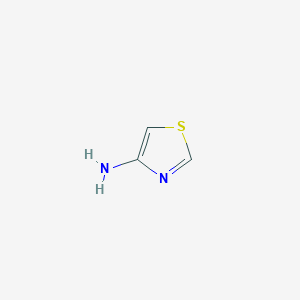

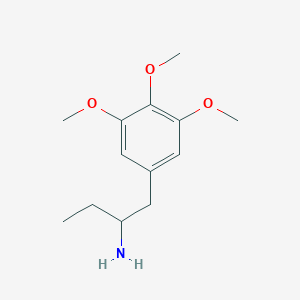
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
